N-(tert-butyl)-3-(4-ethylphenyl)propanamide
Overview
Description
N-(tert-butyl)-3-(4-ethylphenyl)propanamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. It is a potent and selective agonist of the CB2 receptor, which is primarily found in immune cells and has been shown to have anti-inflammatory effects. In
Mechanism of Action
N-(tert-butyl)-3-(4-ethylphenyl)propanamide binds selectively to the CB2 receptor, which is primarily found in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory effects, as well as effects on pain perception and immune function. N-(tert-butyl)-3-(4-ethylphenyl)propanamide has been shown to be a potent and selective agonist of the CB2 receptor, with little to no activity at the CB1 receptor, which is primarily found in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(tert-butyl)-3-(4-ethylphenyl)propanamide are primarily related to its activation of the CB2 receptor. It has been shown to have anti-inflammatory effects in animal models of inflammation, as well as effects on pain perception and immune function. N-(tert-butyl)-3-(4-ethylphenyl)propanamide has also been studied for its potential use in the treatment of neurodegenerative diseases and cancer, although further research is needed in these areas.
Advantages and Limitations for Lab Experiments
One advantage of using N-(tert-butyl)-3-(4-ethylphenyl)propanamide in lab experiments is its high selectivity for the CB2 receptor, which allows researchers to study the effects of CB2 receptor activation without the confounding effects of CB1 receptor activation. However, one limitation of using N-(tert-butyl)-3-(4-ethylphenyl)propanamide is that it is a synthetic compound, and its effects may not accurately reflect the effects of endogenous cannabinoids.
Future Directions
There are several future directions for research on N-(tert-butyl)-3-(4-ethylphenyl)propanamide and the CB2 receptor. One area of interest is the potential use of CB2 receptor agonists for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of CB2 receptor agonists for the treatment of cancer, particularly in combination with other therapies. Additionally, further research is needed to better understand the physiological and biochemical effects of CB2 receptor activation, as well as the potential side effects of CB2 receptor agonists.
Scientific Research Applications
N-(tert-butyl)-3-(4-ethylphenyl)propanamide has been used extensively in scientific research to study the role of the CB2 receptor in various physiological processes. It has been shown to have anti-inflammatory effects in animal models of inflammation, and it has also been studied for its potential use in the treatment of pain, neurodegenerative diseases, and cancer.
properties
IUPAC Name |
N-tert-butyl-3-(4-ethylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-5-12-6-8-13(9-7-12)10-11-14(17)16-15(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWVKCXIDSLHMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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